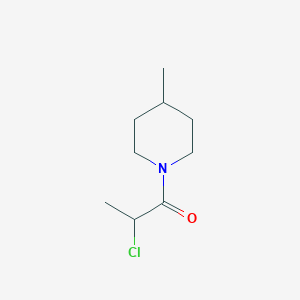

1-(2-Chloropropanoyl)-4-methylpiperidine

Description

Overview of N-Acylated Piperidine (B6355638) Scaffolds in Organic Chemistry

N-acylated piperidine scaffolds are integral building blocks in the synthesis of complex organic molecules. The presence of the amide bond introduces a degree of planarity and restricts the conformational flexibility of the piperidine ring, influencing the spatial orientation of substituents. This conformational control is a critical aspect in the design of molecules with specific biological targets. Furthermore, the amide group itself can participate in various chemical transformations, serving as a handle for further functionalization. The synthesis of N-acylpiperidines is typically straightforward, often involving the reaction of a piperidine derivative with an acyl chloride or a carboxylic acid activated with a coupling agent. rsc.org

The versatility of the N-acylpiperidine framework is evident in its widespread presence in pharmaceuticals and biologically active natural products. researchgate.net Derivatives of this scaffold have been shown to exhibit a wide range of pharmacological activities, including but not limited to analgesic, antimicrobial, and antidiabetic properties. tandfonline.comnih.govbiomedpharmajournal.org

Contextualizing 2-Halopropanoyl Moieties in Synthetic Strategies

The 2-halopropanoyl group, specifically the 2-chloropropanoyl moiety in the context of this article, is a valuable functional group in synthetic organic chemistry. The presence of a halogen atom alpha to the carbonyl group creates an electrophilic center, making the molecule susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in various synthetic transformations.

The introduction of the 2-chloropropanoyl moiety is commonly achieved through the use of 2-chloropropionyl chloride. This highly reactive acyl chloride readily reacts with nucleophiles such as amines and alcohols to form the corresponding amides and esters. researchgate.net The resulting α-chloro amides are versatile intermediates. The chlorine atom can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups at the α-position. This synthetic handle is crucial for the construction of more complex molecular architectures.

Academic Rationale for Investigating 1-(2-Chloropropanoyl)-4-methylpiperidine

While specific, in-depth research on 1-(2-Chloropropanoyl)-4-methylpiperidine is not extensively documented in publicly available literature, a strong academic rationale for its investigation can be constructed based on the known properties of its components. The primary motivation for studying this compound likely stems from its potential as a synthetic intermediate and a candidate for biological screening.

The 4-methylpiperidine (B120128) scaffold itself is a component of various biologically active molecules. Studies have shown that 4-methylpiperidine derivatives can exhibit a range of pharmacological activities, including analgesic and antimicrobial effects. tandfonline.combiomedpharmajournal.org Therefore, combining this scaffold with the reactive 2-chloropropanoyl group presents an opportunity to create a library of novel compounds for biological evaluation.

The academic interest in 1-(2-Chloropropanoyl)-4-methylpiperidine can be summarized in the following points:

Synthetic Versatility: The α-chloro amide functionality serves as a key site for nucleophilic substitution reactions. This allows for the systematic modification of the molecule, enabling the synthesis of a diverse range of derivatives. By introducing different nucleophiles, researchers can explore the structure-activity relationship of the resulting compounds.

Probe for Biological Activity: Given the established biological relevance of the 4-methylpiperidine core, the synthesis of 1-(2-Chloropropanoyl)-4-methylpiperidine and its subsequent derivatives provides a platform to discover new pharmacologically active agents. The combination of the piperidine scaffold with a reactive side chain offers the potential for novel interactions with biological targets.

Intermediate for Complex Molecule Synthesis: This compound can serve as a building block for the synthesis of more elaborate molecular structures. The reactive handle provided by the 2-chloropropanoyl group can be utilized to link the 4-methylpiperidine moiety to other molecular fragments, facilitating the construction of complex target molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(4-methylpiperidin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO/c1-7-3-5-11(6-4-7)9(12)8(2)10/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQDAOADCODWCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C(C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701235023 | |

| Record name | 1-Propanone, 2-chloro-1-(4-methyl-1-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701235023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831623 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

885459-76-7 | |

| Record name | 1-Propanone, 2-chloro-1-(4-methyl-1-piperidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885459-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 2-chloro-1-(4-methyl-1-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701235023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Chloropropanoyl 4 Methylpiperidine

Strategies for N-Acylation of 4-Methylpiperidine (B120128)

The most direct and common method for the synthesis of 1-(2-chloropropanoyl)-4-methylpiperidine is the N-acylation of 4-methylpiperidine. This involves the reaction of the secondary amine of the piperidine (B6355638) ring with an activated form of 2-chloropropanoic acid.

Acylation with 2-Chloropropanoyl Chloride and Analogous Acid Halides

The reaction of 4-methylpiperidine with 2-chloropropanoyl chloride is a widely employed method for the synthesis of the target compound. This reaction is a classic example of a Schotten-Baumann reaction, where an amine is acylated by an acyl halide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct that is formed.

Common solvents for this type of acylation include aprotic solvents such as dichloromethane, tetrahydrofuran, or toluene. The choice of base is crucial to the success of the reaction, with common choices being tertiary amines like triethylamine (B128534) or pyridine (B92270), or inorganic bases such as potassium carbonate. The reaction is generally exothermic and is often performed at reduced temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize side reactions.

The general reaction scheme is as follows:

Table 1: Typical Reaction Conditions for N-Acylation of Piperidines with Acyl Halides

| Parameter | Condition |

|---|---|

| Substrates | 4-Methylpiperidine, 2-Chloropropanoyl Chloride |

| Solvent | Dichloromethane, Tetrahydrofuran, Toluene |

| Base | Triethylamine, Pyridine, Potassium Carbonate |

| Temperature | 0 °C to Room Temperature |

| Stoichiometry | Typically a slight excess of the acylating agent and base |

Comparative Analysis of Acylating Agents and Reaction Conditions

While 2-chloropropanoyl chloride is a common acylating agent, other activated forms of 2-chloropropanoic acid can also be used. These include other acid halides (e.g., 2-chloropropanoyl bromide) or the acid anhydride. The reactivity of the acylating agent follows the general trend: acyl bromide > acyl chloride > acid anhydride.

The choice of reaction conditions can significantly impact the yield and purity of the product. For instance, the use of a stronger, non-nucleophilic base may be necessary if the amine is less reactive. The reaction temperature is also a critical parameter to control, as higher temperatures can lead to side reactions, such as elimination reactions involving the chloro-substituent.

Stereochemical Considerations in Synthesis

The synthesis of 1-(2-chloropropanoyl)-4-methylpiperidine introduces a chiral center at the C2 position of the propanoyl group. This necessitates careful consideration of the stereochemical outcome of the reaction.

Chirality in the 2-Chloropropanoyl Unit and its Induction

The 2-chloropropanoyl unit contains a stereocenter, and therefore, 1-(2-chloropropanoyl)-4-methylpiperidine can exist as a pair of enantiomers. If the synthesis starts with racemic 2-chloropropanoyl chloride, the product will be a racemic mixture of (R)-1-(2-chloropropanoyl)-4-methylpiperidine and (S)-1-(2-chloropropanoyl)-4-methylpiperidine.

To obtain an enantiomerically enriched or pure product, one of the following strategies can be employed:

Use of a chiral starting material: Starting the synthesis with an enantiomerically pure form of 2-chloropropanoyl chloride will lead to the corresponding enantiomer of the final product.

Chiral resolution: The racemic mixture of the final product can be separated into its individual enantiomers using techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent. google.comresearchgate.net

Diastereoselective Synthesis Approaches for Related Piperidine Derivatives

In cases where the piperidine ring itself is chiral, the acylation reaction can lead to the formation of diastereomers. While 4-methylpiperidine is achiral, the principles of diastereoselective synthesis are relevant for more complex piperidine derivatives. Diastereoselective synthesis aims to control the formation of one diastereomer over the other. This can be achieved by using chiral auxiliaries, catalysts, or by taking advantage of steric hindrance to direct the approach of the acylating agent.

Optimization and Process Development for Scalable Chemical Synthesis

For the large-scale production of 1-(2-chloropropanoyl)-4-methylpiperidine, the synthesis process must be optimized for efficiency, safety, and cost-effectiveness. Key aspects of process development include:

Reaction Optimization: This involves systematically studying the effects of various reaction parameters, such as temperature, concentration, stoichiometry, and catalyst loading, to maximize the yield and purity of the product.

Solvent Selection: Choosing an appropriate solvent is critical for ensuring good solubility of the reactants, efficient heat transfer, and ease of product isolation. Green chemistry principles often guide the selection of less hazardous and more environmentally friendly solvents.

Work-up and Purification: Developing a robust and scalable work-up and purification procedure is essential for obtaining the product with the desired purity. This may involve extraction, crystallization, or distillation.

Safety Considerations: A thorough safety assessment of the process is necessary, especially when handling reactive reagents like acyl chlorides. This includes identifying potential hazards and implementing appropriate safety measures.

Continuous Flow Chemistry: For large-scale manufacturing, continuous flow processes can offer several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and higher throughput.

Table 2: Key Parameters for Process Optimization and Scale-Up

| Parameter | Considerations for Optimization |

|---|---|

| Reactant Stoichiometry | Minimizing excess reagents to reduce cost and waste. |

| Reaction Temperature | Balancing reaction rate with the prevention of side reactions and thermal decomposition. |

| Mixing and Agitation | Ensuring homogeneity and efficient heat transfer. |

| Product Isolation | Developing a robust crystallization or extraction procedure for high purity and yield. |

| Process Safety | Hazard analysis and implementation of control measures. |

Influence of Catalyst Systems and Reaction Environment

The term "catalyst" in this context often refers to the base used to facilitate the reaction, as well as the solvent system, which together create the reaction environment. The choice of base and solvent can significantly impact the reaction rate, yield, and purity of the final product.

The acylation of 4-methylpiperidine with 2-chloropropanoyl chloride is typically carried out in the presence of a base to neutralize the hydrogen chloride gas that is liberated during the reaction. Common bases used for this purpose include tertiary amines such as triethylamine and pyridine. The selection of the base can be critical; for instance, a pyridine ring can act as an internal nucleophilic catalyst, forming an active acylammonium salt with the acyl chloride, which can enhance the reaction rate. semanticscholar.org

The reaction is generally conducted in an inert aprotic solvent. The choice of solvent can influence the solubility of the reactants and the reaction temperature. Solvents commonly employed in such acylation reactions are presented in the table below. The reaction temperature is another crucial parameter, with temperatures ranging from 0 °C to the reflux temperature of the solvent being utilized to control the reaction rate and minimize side reactions. acs.org

Table 1: Common Solvents and Bases in the Acylation of 4-Methylpiperidine

| Solvent | Base | Typical Temperature Range (°C) |

|---|---|---|

| Dichloromethane | Triethylamine | 0 - 40 |

| Toluene | Triethylamine | 25 - 110 |

| Tetrahydrofuran | Pyridine | 0 - 66 |

The reaction environment is also maintained under anhydrous conditions to prevent the hydrolysis of the acyl chloride, which would lead to the formation of 2-chloropropanoic acid and reduce the yield of the desired product. The order of addition of reagents can also be important for maximizing the yield. acs.org

Refinement of Isolation and Purification Methodologies in Research

Following the completion of the acylation reaction, a series of work-up and purification steps are necessary to isolate 1-(2-Chloropropanoyl)-4-methylpiperidine from the reaction mixture. The crude product is typically contaminated with the hydrochloride salt of the base used, unreacted starting materials, and other byproducts.

A standard initial purification step involves an aqueous work-up. The reaction mixture is often washed with an aqueous solution of a weak base, such as sodium bicarbonate, to remove any remaining acidic impurities. google.com This is followed by washing with water to remove water-soluble salts. The organic layer containing the product is then separated.

Further purification techniques are employed to achieve a high degree of purity. These methods are summarized in the table below. The choice of method depends on the physical properties of the product and the nature of the impurities.

Table 2: Purification Techniques for 1-(2-Chloropropanoyl)-4-methylpiperidine

| Technique | Description |

|---|---|

| Extraction | The product is extracted from the aqueous layer into an immiscible organic solvent. The combined organic layers are then dried over an anhydrous drying agent like sodium sulfate. semanticscholar.org |

| Distillation | For liquid products, vacuum distillation can be an effective method for purification, separating the product from less volatile impurities. google.comgoogle.com |

| Crystallization | If the product is a solid, recrystallization from a suitable solvent or solvent mixture can yield highly pure crystalline material. mdpi.com |

| Column Chromatography | For the removal of closely related impurities, column chromatography using a stationary phase like silica (B1680970) gel is a powerful technique. semanticscholar.org |

| Salt Formation and Recrystallization | The crude product can be converted to an acid addition salt, which is then purified by recrystallization. The pure salt can then be neutralized to give the pure free base. google.comgoogle.com |

In some cases, byproducts can be removed by converting them into substances that are more easily separated. For example, unreacted acyl chloride can be hydrolyzed to the corresponding carboxylic acid, which can then be removed by a basic wash. google.com The final purified product's identity and purity are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). semanticscholar.org

Chemical Reactivity and Transformation Studies of 1 2 Chloropropanoyl 4 Methylpiperidine

Nucleophilic Substitution Reactions Involving the Chloropropanoyl Moiety

The presence of a chlorine atom on the carbon alpha to the carbonyl group makes the chloropropanoyl moiety of 1-(2-chloropropanoyl)-4-methylpiperidine a prime site for nucleophilic substitution reactions. This reactivity is central to the synthetic utility of N-acyl-α-haloamides.

N-acyl-α-haloamides, such as 1-(2-chloropropanoyl)-4-methylpiperidine, are effective electrophiles for both carbon- and heteroatom-centered nucleophiles. nih.gov The primary mechanism involves the displacement of the halide ion from the α-carbon. nih.gov This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) pathway, where the incoming nucleophile attacks the carbon atom bearing the halogen, leading to inversion of stereochemistry if the carbon is chiral.

The electrophilic nature of the α-carbon in 1-(2-chloropropanoyl)-4-methylpiperidine allows for the synthesis of a wide array of derivatives through coupling with various nucleophiles. This halide displacement is a cornerstone of its synthetic utility. nih.gov By reacting the parent compound with different nucleophilic agents, functional groups can be readily introduced, leading to novel molecular structures.

Common classes of nucleophiles used in these transformations include:

Amines: Primary and secondary amines can displace the chloride to form α-amino amide derivatives. These reactions are fundamental in building peptide-like structures.

Thiols: Thiolates are excellent nucleophiles and react efficiently to yield α-thioether derivatives.

Alcohols/Phenols: Alkoxides or phenoxides can be used to synthesize α-alkoxy or α-aryloxy amides.

Azides: Sodium azide (B81097) is an effective nucleophile for introducing the azido (B1232118) group, which can be further transformed, for example, into an amine via reduction.

The following table illustrates potential derivatives synthesized from 1-(2-chloropropanoyl)-4-methylpiperidine and representative nucleophiles.

| Nucleophile | Reagent Example | Resulting Derivative Structure | Derivative Name |

| Amine | Diethylamine | 1-(2-(Diethylamino)propanoyl)-4-methylpiperidine | |

| Thiol | Sodium thiophenoxide | 1-(4-Methylpiperidine-1-yl)-1-oxo-2-(phenylthio)propan-2-ide | |

| Alkoxide | Sodium methoxide | 1-(2-Methoxypropanoyl)-4-methylpiperidine | |

| Azide | Sodium azide | 1-(2-Azidopropanoyl)-4-methylpiperidine |

Reactions at the Piperidine (B6355638) Nitrogen and Ring System

While the chloropropanoyl group is the most reactive site for nucleophilic attack, the piperidine ring and its nitrogen atom can also participate in chemical transformations, typically under more forcing conditions.

The amide bond in 1-(2-chloropropanoyl)-4-methylpiperidine is relatively stable and unreactive towards nucleophilic acyl substitution due to the poor leaving group ability of the nitrogen moiety. libretexts.org Direct N-functionalization without cleaving the acyl group is challenging.

Conversely, de-functionalization , or the cleavage of the N-acyl bond, is a more common transformation. This is typically achieved through hydrolysis under either acidic or basic conditions. libretexts.org Heating the compound in an aqueous acidic or basic solution will break the amide bond, yielding 4-methylpiperidine (B120128) and 2-chloropropanoic acid (or their respective salts, depending on the pH). libretexts.org

Acidic Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by water. The amine product is protonated under these conditions, forming an ammonium (B1175870) salt. libretexts.org

Basic Hydrolysis: The hydroxide (B78521) ion directly attacks the carbonyl carbon. The carboxylic acid product is deprotonated to form a carboxylate salt. libretexts.org

These de-acylation strategies are crucial for removing the acyl group after it has served its purpose, for instance, as a protecting group or as part of a synthetic intermediate.

The piperidine core is a saturated heterocyclic system and is generally stable. Ring-opening or structural rearrangement of N-acylpiperidines requires specific and often harsh reaction conditions. Methods for the ring-opening of cyclic amines are limited and often involve cleavage of C-C or C-N bonds adjacent to the nitrogen atom. researchgate.net

Potential, though not commonly reported for this specific compound, pathways for ring-opening could involve:

Oxidative Cleavage: Strong oxidizing agents can potentially lead to the cleavage of the piperidine ring. For instance, selective cleavage of C-N bonds can sometimes be achieved through photooxidation or by using specific reagents like tert-butyl nitrite (B80452) under metal-free conditions to form acyclic products. researchgate.net

Reductive Ring-Opening: Certain N-substituted cyclic amines can undergo ring-opening with chloroformates, which results in valuable bifunctional compounds. researchgate.net

Rearrangements: Under specific conditions, such as those promoting radical formation or involving transition metal catalysis, rearrangements of the piperidine skeleton could occur. For example, some N-aryl aziridines, which are strained three-membered rings, undergo regioselective ring-opening, but extending these principles to the more stable six-membered piperidine ring is not straightforward. nih.gov

It is important to note that these transformations are not typical for N-acyl piperidines under standard laboratory conditions, highlighting the general stability of the piperidine core. nih.gov

Electrophilic and Radical Transformations of the Compound Scaffold

Beyond nucleophilic substitutions, 1-(2-chloropropanoyl)-4-methylpiperidine can undergo transformations involving electrophilic and radical intermediates.

The α-haloamide moiety is a key player in radical reactions. The α-halogen atom can be abstracted under reductive conditions, often using a single electron transfer (SET) process, to generate a carbon-centered radical at the α-position. nih.gov This α-radicalamide is a highly reactive intermediate that can participate in various subsequent reactions, such as cyclizations or additions. nih.gov Copper(I) catalysts, for example, can facilitate SET to α-bromoamides to form these radical species, which can then be intercepted by other molecules in the reaction mixture. nih.gov

Regarding electrophilic transformations on the piperidine ring, the N-acyl group deactivates the nitrogen, making it less susceptible to direct electrophilic attack. However, the α-carbons of the piperidine ring can be functionalized. A common strategy involves the in-situ formation of an iminium ion, which then acts as an electrophile and can be trapped by nucleophiles. acs.orgnih.gov This process, often achieved under oxidative conditions (e.g., via Polonovski-Potier type reactions), allows for selective C-H functionalization adjacent to the nitrogen atom. acs.org While the N-acyl group of 1-(2-chloropropanoyl)-4-methylpiperidine would influence the ease of iminium ion formation compared to an N-alkyl piperidine, such transformations represent a potential pathway for modifying the piperidine core itself.

Derivatization and Structural Modification of 1 2 Chloropropanoyl 4 Methylpiperidine for Academic Exploration

Synthesis of Novel Piperidine-Based N-Acyl Amides

The synthesis of new N-acyl amides based on the 1-(2-Chloropropanoyl)-4-methylpiperidine structure is a primary area of academic exploration. These efforts are generally categorized by the section of the molecule being modified: the side chain or the piperidine (B6355638) ring itself.

Structural Modifications at the 2-Chloropropanoyl Side Chain

The 2-chloropropanoyl side chain is the most chemically reactive site on the molecule, making it a prime target for structural modification. The chlorine atom at the alpha position to the carbonyl group is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups and molecular fragments.

A general synthetic strategy involves the reaction of 1-(2-Chloropropanoyl)-4-methylpiperidine with various nucleophiles. For instance, amines, thiols, and alcohols can displace the chloride to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This approach is analogous to methods used for the synthesis of other N-substituted amides, where a chloro-acyl precursor is reacted with an amine in the presence of a base and a suitable solvent like ethanol. nih.gov Such reactions lead to the generation of a library of derivatives where the chlorine is replaced by diverse substituents, allowing for a systematic investigation of how these changes influence the molecule's properties.

Table 1: Examples of Derivatives from Side Chain Modification

| Nucleophile | Resulting Side Chain Substituent | Derivative Class |

|---|---|---|

| Aniline (B41778) | -NH-Ph | N-Phenyl Amino-propanoyl |

| Benzyl Mercaptan | -S-CH₂-Ph | S-Benzyl Thio-propanoyl |

| Phenol | -O-Ph | O-Phenyl Oxy-propanoyl |

| Piperazine | -N(CH₂CH₂)₂NH | Piperazinyl-propanoyl |

Substitutions and Derivatizations on the 4-Methylpiperidine (B120128) Ring

While the 2-chloropropanoyl side chain offers a direct route for derivatization, the 4-methylpiperidine ring can also be modified, although this often requires starting from different precursors before the acylation step. The piperidine moiety is a common scaffold in pharmacologically active compounds, and modifications to the ring can significantly impact biological activity. nih.gov

Academic exploration in this area includes the synthesis of analogs with different substituents at the 4-position or elsewhere on the ring. For example, instead of a methyl group, derivatives can be prepared using piperidine precursors with larger alkyl groups, functionalized alkyl chains, or aromatic substituents. Furthermore, synthetic routes like the aza-Prins type cyclization can be employed to generate piperidine rings with specific stereochemistry and substitutions, such as a chlorine atom directly on the ring, which can then be further functionalized. rasayanjournal.co.in These modifications allow researchers to explore the steric and electronic requirements of the piperidine ring for specific biological targets.

Design and Synthesis of Hybrid Molecules Incorporating the N-(2-Chloropropanoyl)-4-methylpiperidine Motif

A key strategy in modern drug discovery is the creation of hybrid molecules, which combine two or more distinct pharmacophores to yield a single compound with a potentially enhanced or novel activity profile. The N-(2-Chloropropanoyl)-4-methylpiperidine motif is an excellent building block for this purpose due to its reactive handle.

Conjugation with Other Heterocyclic Systems

The reactive chlorine on the propanoyl side chain serves as an effective linker for conjugating the piperidine motif to other heterocyclic systems. Many biologically active compounds contain heterocyclic rings such as thiazole, quinoline (B57606), pyrrole, or imidazole. nih.govresearchgate.net By reacting 1-(2-Chloropropanoyl)-4-methylpiperidine with a nucleophilic group (e.g., an amino or thiol group) on another heterocyclic molecule, researchers can create novel hybrid structures.

For instance, condensation of the chloro-propanoyl piperidine with an amino-thiazole derivative can yield a thiazolyl-amide conjugate. nih.gov Similarly, reaction with a piperazine-substituted quinoline could link the two motifs, a strategy employed in the development of antiprotozoal agents. researchgate.net This modular approach allows for the systematic combination of different heterocyclic systems to explore new chemical space and identify compounds with desirable biological activities. mdpi.commdpi.com

Table 2: Examples of Hybrid Molecules via Heterocycle Conjugation

| Heterocyclic System | Linkage Point | Potential Application Area |

|---|---|---|

| 2-Aminothiazole | Amine nitrogen | Anti-inflammatory research nih.gov |

| 4-(Piperazin-1-yl)quinoline | Piperazine nitrogen | Antimalarial research researchgate.net |

| 1,2,4-Triazole | Ring nitrogen or substituent | Antimycobacterial research researchgate.net |

| 5-Nitroimidazole | Ethylamine side chain | Antiparasitic research mdpi.com |

Development of Bioconjugates for Research Applications

Beyond conjugation with small heterocyclic molecules, the 1-(2-Chloropropanoyl)-4-methylpiperidine scaffold can be attached to larger biomolecules to create bioconjugates for academic research. The chloro-propanoyl group functions as an alkylating agent capable of forming covalent bonds with nucleophilic residues (e.g., cysteine or lysine) on peptides, proteins, or other biological macromolecules.

This strategy is used to design targeted probes or research agents. For example, by conjugating the piperidine motif to a cell-penetrating peptide or a ligand that binds to a specific receptor, the molecule can be delivered to a particular cell type or subcellular location. This approach is conceptually similar to the synthesis of hybrid molecules combining benzylguanidine with an alkylating group to target neuroblastoma cells. nih.gov Such bioconjugates are invaluable research tools for studying biological processes, validating drug targets, and elucidating mechanisms of action in a controlled academic setting.

Structure-Activity Relationship (SAR) Studies of Analogs in Pre-Clinical Research Contexts

Following the synthesis of a library of derivatives and hybrid molecules, Structure-Activity Relationship (SAR) studies are conducted to understand how specific structural modifications influence biological activity. SAR is a cornerstone of medicinal chemistry, providing critical insights for the rational design of more potent and selective compounds. nih.gov

In a typical academic SAR study, the synthesized analogs of 1-(2-Chloropropanoyl)-4-methylpiperidine would be tested in a relevant biological assay (e.g., an enzyme inhibition or receptor binding assay). The results, often expressed as an IC₅₀ or EC₅₀ value, are then correlated with the structural changes made to the parent molecule.

For example, an SAR study might reveal that:

Replacing the chlorine with bulky, lipophilic groups on the side chain increases potency against a specific kinase.

The presence of a hydrogen bond donor on a conjugated heterocyclic ring is essential for activity.

Modifying the substituent at the 4-position of the piperidine ring affects selectivity against different biological targets.

These findings guide the next round of synthesis and optimization. The data below represents a hypothetical SAR study for a series of analogs designed to inhibit a generic enzyme, illustrating how such data is generated and interpreted in a pre-clinical research context. mdpi.compolyu.edu.hk

Table 3: Interactive SAR Data for Hypothetical Analogs

| Compound ID | R¹ Substitution (at C2 of Propanoyl Chain) | R² Substitution (at C4 of Piperidine Ring) | Enzyme Inhibition IC₅₀ (nM) |

|---|---|---|---|

| Parent | -Cl | -CH₃ | 5400 |

| A-1 | -NH-Ph | -CH₃ | 850 |

| A-2 | -NH-(4-F-Ph) | -CH₃ | 320 |

| A-3 | -NH-(4-OMe-Ph) | -CH₃ | 670 |

| A-4 | -S-Ph | -CH₃ | 1200 |

| B-1 | -NH-Ph | -H | 1500 |

| B-2 | -NH-Ph | -CH₂CH₃ | 910 |

| B-3 | -NH-Ph | -Ph | 450 |

From this hypothetical data, researchers could conclude that replacing the chlorine with an aniline group (A-1 vs. Parent) is beneficial. Adding an electron-withdrawing fluorine to the phenyl ring further improves activity (A-2), while an electron-donating methoxy (B1213986) group is less favorable (A-3). Furthermore, increasing the size and lipophilicity of the piperidine R² substituent from methyl to phenyl enhances potency (B-3 vs. A-1).

Conformational Effects and Their Influence on Biological Interactions

The spatial arrangement of atoms within a molecule, or its conformation, is a critical determinant of its ability to interact with biological targets such as receptors and enzymes. For derivatives of 1-(2-Chloropropanoyl)-4-methylpiperidine, the conformational flexibility of the piperidine ring and the rotational freedom around the amide bond are of significant academic interest. These conformational preferences dictate the three-dimensional shape of the molecule, which in turn governs its binding affinity and efficacy. nih.govacs.org

The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents can influence the equilibrium between different chair forms and even introduce boat or twist-boat conformations. researchgate.net In the case of N-acylpiperidines, like the subject compound, the N-acyl group introduces a planar character to the nitrogen atom due to resonance with the carbonyl group. This results in restricted rotation around the N-CO bond, leading to the existence of distinct rotamers (conformational isomers). researchgate.netnih.gov

Research on analogous N-acyl-2-methylpiperidines has shown that the conformational preference between equatorial and axial orientations of the substituent at the 2-position is heavily influenced by the nature of the N-acyl group. nih.gov For instance, quantum mechanics calculations on model compounds like 1-(2-methyl-1-piperidyl)ethanone show a strong preference for the conformer where the 2-methyl group is in an axial position. nih.gov This preference is driven by the minimization of steric hindrance and the optimization of π-conjugation between the piperidine nitrogen and the carbonyl group. nih.gov The switch from an equatorial to an axial substituent can be driven by both steric and entropic factors. nih.gov Such conformational biases directly impact how the molecule presents its pharmacophoric features to a biological target, potentially enhancing or diminishing its interaction. acs.org

Table 1: Calculated Free Energy Differences (ΔG) for Axial vs. Equatorial Conformers in Model N-Acyl-2-methylpiperidines A negative ΔG indicates a preference for the axial conformer.

| Compound | ΔG (kcal/mol) | Reference |

|---|---|---|

| 1,2-dimethylpiperidine | +1.8 | nih.gov |

| 2-methyl-1-phenylpiperidine | -1.0 | nih.gov |

| N,2-dimethylpiperidine-1-carboxamide | -2.1 | nih.gov |

| 1-(2-methyl-1-piperidyl)ethanone | -3.2 | nih.gov |

Stereochemical Impact on Molecular Recognition and Ligand Binding

Stereochemistry, the three-dimensional arrangement of atoms, is fundamental to molecular recognition in biological systems. biomedgrid.com The introduction of a chiral center at the second position of the propanoyl group in 1-(2-Chloropropanoyl)-4-methylpiperidine results in two enantiomers, (R)- and (S)-1-(2-Chloropropanoyl)-4-methylpiperidine. These stereoisomers, while having identical chemical formulas and connectivity, can exhibit profoundly different biological activities due to their differential interactions with chiral biological macromolecules like receptors and enzymes. biomedgrid.comnih.gov

The principle of stereoselectivity is well-established in pharmacology, where one enantiomer of a chiral drug is often significantly more potent or has a different pharmacological profile than the other. biomedgrid.com For example, the S-isomer of the anti-inflammatory drug ibuprofen (B1674241) is more potent than the R-isomer. biomedgrid.com Similarly, for derivatives of 1-(2-Chloropropanoyl)-4-methylpiperidine, the specific spatial orientation of the chlorine atom, methyl group, and carbonyl oxygen relative to the 4-methylpiperidine moiety is critical for ligand binding.

Studies on chiral piperidine-based ligands for sigma receptors have demonstrated the importance of stereochemistry for both affinity and selectivity. nih.govnih.gov Research on chiral 1-[ω-(4-chlorophenoxy)alkyl]-4-methylpiperidines revealed that while both enantiomers could exhibit high affinity for the sigma-1 (σ₁) receptor, subtle differences in their binding were consistently observed. nih.gov In one case, the (-)-(S) enantiomer of a derivative showed the highest σ₁ affinity (Ki = 0.34 nM) and a remarkable 547-fold selectivity over the σ₂ subtype. nih.gov This highlights how a specific stereochemical configuration can optimize the interactions with the amino acid residues in a receptor's binding pocket.

The synthesis of enantiomerically pure analogues is crucial for these investigations. nih.gov Stereoselective synthesis allows for the preparation of individual isomers, which can then be evaluated for their biological activity. researchgate.net Docking studies can further rationalize the results from radioligand binding assays by modeling the interactions of each stereoisomer within the target's binding site. nih.gov For derivatives of 1-(2-Chloropropanoyl)-4-methylpiperidine, one enantiomer might fit perfectly into a hydrophobic pocket, while the other experiences steric clashes, leading to weaker binding. The precise orientation of the chloro- and methyl- groups on the propanoyl side chain can influence hydrogen bonding, van der Waals forces, and other non-covalent interactions that stabilize the ligand-receptor complex. Therefore, the academic exploration of these stereoisomers is essential for understanding structure-activity relationships and for the rational design of potent and selective ligands. nih.govnih.gov

Table 2: Receptor Binding Affinities (Ki) for Chiral Piperidine Derivatives Ki values represent the concentration required to inhibit 50% of radioligand binding; lower values indicate higher affinity.

| Compound | Target | Ki (nM) | Selectivity (σ₁/σ₂) | Reference |

|---|---|---|---|---|

| (-)-(S)-4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine | σ₁ Receptor | 0.34 | 547-fold | nih.gov |

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ₁ Receptor | 0.96 | 96-fold | nih.gov |

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ₂ Receptor | 91.8 | - | nih.gov |

| A-4 (hemicholinium-3 analog) | SDHACU | 18 - 25 µM | - | nih.gov |

| A-5 (hemicholinium-3 analog) | SDHACU | 20 - 26 µM | - | nih.gov |

Advanced Analytical Methodologies in Support of Research on 1 2 Chloropropanoyl 4 Methylpiperidine

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are fundamental to the isolation and purity assessment of 1-(2-Chloropropanoyl)-4-methylpiperidine. These techniques separate the target compound from starting materials, byproducts, and other impurities, and can be adapted to handle the specific challenges posed by its chiral center.

High-Performance Liquid Chromatography (HPLC) and Chiral Chromatography (SFC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of piperidine (B6355638) derivatives. For compounds like 1-(2-Chloropropanoyl)-4-methylpiperidine, reversed-phase HPLC is a common approach. A typical setup would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.comnih.gov The precise composition of the mobile phase can be adjusted to achieve optimal separation.

Due to the presence of a chiral center at the second position of the propanoyl group, the enantiomers of 1-(2-Chloropropanoyl)-4-methylpiperidine require specialized chiral chromatography for their separation. Supercritical Fluid Chromatography (SFC) is an increasingly popular technique for chiral separations due to its efficiency and reduced environmental impact. For piperidine derivatives, chiral stationary phases (CSPs) based on cellulose (B213188) or amylose (B160209) are often employed. These CSPs can differentiate between the enantiomers, allowing for their individual quantification.

| Technique | Stationary Phase | Typical Mobile Phase | Application |

| HPLC | C18 | Acetonitrile/Water | Purity Determination |

| Chiral SFC | Cellulose-based | Supercritical CO2/Co-solvent | Enantiomeric Separation |

Gas Chromatography and Thin-Layer Chromatography in Synthetic Monitoring

Gas Chromatography (GC) is a valuable tool for the analysis of volatile and thermally stable compounds. While some piperidine derivatives may require derivatization to improve their volatility and chromatographic behavior, GC can be used to monitor the progress of the synthesis of 1-(2-Chloropropanoyl)-4-methylpiperidine. oup.comresearchgate.netgoogle.com A typical GC method would utilize a capillary column with a non-polar or moderately polar stationary phase and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. researchgate.net

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of chemical reactions. rsc.org In the synthesis of 1-(2-Chloropropanoyl)-4-methylpiperidine, TLC can be used to quickly assess the consumption of starting materials and the formation of the product. nih.govaustinpublishinggroup.com A suitable solvent system, typically a mixture of a polar and a non-polar organic solvent, is chosen to achieve good separation of the spots on the TLC plate. Visualization can be achieved using UV light or a chemical staining agent. austinpublishinggroup.com

Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. ¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environment, and their connectivity. For 1-(2-Chloropropanoyl)-4-methylpiperidine, the ¹H NMR spectrum would show characteristic signals for the protons on the piperidine ring, the methyl group, and the chloropropanoyl moiety. rsc.orgchemicalbook.com The integration of these signals corresponds to the number of protons, and the splitting patterns reveal adjacent protons.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in 1-(2-Chloropropanoyl)-4-methylpiperidine would give a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the number and types of carbon atoms present. acs.org The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. nih.govnist.govscielo.br In the mass spectrum of 1-(2-Chloropropanoyl)-4-methylpiperidine, the molecular ion peak would correspond to the molecular weight of the compound. The fragmentation pattern can reveal the loss of specific groups, such as the chlorine atom or parts of the piperidine ring, aiding in structural confirmation. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence, confirming the molecular formula of 1-(2-Chloropropanoyl)-4-methylpiperidine. nih.gov

| Technique | Information Obtained |

| MS | Molecular Weight, Fragmentation Pattern |

| HRMS | Exact Mass, Elemental Composition |

Infrared (IR) Spectroscopy and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(2-Chloropropanoyl)-4-methylpiperidine would show a characteristic strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹. wpmucdn.comspectroscopyonline.comresearchgate.net Other vibrations, such as C-H and C-N stretching, would also be present. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Amides typically show a weak n → π* transition around 220 nm. researchgate.netacs.org The UV-Vis spectrum of 1-(2-Chloropropanoyl)-4-methylpiperidine would be expected to show absorption in this region, although it is generally less informative for structural elucidation compared to NMR and MS.

Crystallographic Analysis for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the physicochemical properties of a compound. For 1-(2-Chloropropanoyl)-4-methylpiperidine, single-crystal X-ray diffraction is the definitive technique for elucidating its solid-state structure. This powerful analytical method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which collectively dictate the macroscopic properties of the crystalline material.

The process of crystallographic analysis begins with the growth of a high-quality single crystal of 1-(2-Chloropropanoyl)-4-methylpiperidine, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is meticulously recorded. The intensities and positions of the diffracted X-rays are directly related to the arrangement of electrons, and thus atoms, within the crystal lattice.

Analysis of the diffraction data allows for the determination of the unit cell parameters—the fundamental repeating unit of the crystal lattice—as well as the crystal system and space group. For analogous compounds containing a 4-methylpiperidine (B120128) moiety, various crystal systems, such as monoclinic and triclinic, have been observed. nih.govresearchgate.net The specific crystal system and space group for 1-(2-Chloropropanoyl)-4-methylpiperidine would be determined from the systematic absences and symmetry of the diffraction pattern.

Subsequent structure solution and refinement provide a detailed molecular structure, including the conformation of the 4-methylpiperidine ring. In similar structures, the piperidine ring typically adopts a stable chair conformation. nih.govresearchgate.net Crystallographic analysis would precisely define the puckering parameters of this ring in 1-(2-Chloropropanoyl)-4-methylpiperidine. Furthermore, the analysis reveals critical intramolecular details, such as the bond lengths of the chloropropanoyl group and the torsion angles that define the orientation of the substituent relative to the piperidine ring.

While specific crystallographic data for 1-(2-Chloropropanoyl)-4-methylpiperidine is not publicly available in the referenced search results, the table below illustrates the type of information that would be obtained from such an analysis, based on common parameters reported in crystallographic studies of similar small organic molecules.

| Crystallographic Parameter | Description | Example Data for a Hypothetical Crystal |

| Crystal System | The crystal system describes the symmetry of the unit cell. | Monoclinic |

| Space Group | The space group provides a complete description of the symmetry of the crystal. | P2₁/c |

| a (Å) | Unit cell dimension along the a-axis. | 10.123 Å |

| b (Å) | Unit cell dimension along the b-axis. | 11.456 Å |

| c (Å) | Unit cell dimension along the c-axis. | 9.876 Å |

| α (°) | Angle between the b and c axes. | 90° |

| β (°) | Angle between the a and c axes. | 105.45° |

| γ (°) | Angle between the a and b axes. | 90° |

| Volume (ų) | The volume of the unit cell. | 1102.1 ų |

| Z | The number of molecules per unit cell. | 4 |

| Density (calculated) (g/cm³) | The calculated density of the crystal. | 1.145 g/cm³ |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |

This detailed structural information is invaluable for computational modeling, understanding structure-activity relationships, and for the rational design of new compounds with desired properties.

Future Research Perspectives and Challenges

Development of Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of N-acylpiperidines, including 1-(2-Chloropropanoyl)-4-methylpiperidine, traditionally relies on methods that may not align with the principles of green chemistry. Future research must prioritize the development of sustainable and environmentally benign synthetic routes.

Key areas for exploration in the green synthesis of this compound could include:

Catalytic Amidation: Moving away from stoichiometric activating agents, the use of catalytic methods for the amidation of 4-methylpiperidine (B120128) with 2-chloropropionic acid or its derivatives would be a significant advancement. This could involve biocatalysis, using enzymes like lipases, or chemocatalysis with recyclable catalysts to minimize waste.

Flow Chemistry: Implementing continuous flow processes for the synthesis can offer improved safety, efficiency, and scalability. Flow reactors allow for precise control over reaction parameters, potentially reducing reaction times and the need for large volumes of solvents.

Bio-based Feedstocks: Investigating the synthesis of the 4-methylpiperidine scaffold from renewable biomass sources, such as furfural, represents a long-term goal for sustainable production. nih.gov Recent advancements have shown the potential for catalytic conversion of bio-derived platform chemicals into N-heterocycles. nih.gov

Solvent Minimization and Replacement: A critical aspect of green synthesis is the reduction or replacement of hazardous organic solvents. Research into solvent-free reaction conditions or the use of greener alternatives like water, ionic liquids, or deep eutectic solvents will be crucial.

A comparative overview of traditional versus potential green synthetic approaches is presented in Table 1.

| Parameter | Traditional Synthesis | Potential Green Chemistry Approach |

| Reagents | Stoichiometric coupling agents, hazardous solvents | Catalytic systems, bio-based starting materials |

| Waste Generation | High | Low |

| Energy Consumption | Often requires high temperatures and long reaction times | Potentially lower energy input through catalysis or flow chemistry |

| Safety | Use of volatile and flammable solvents | Improved safety profile with less hazardous materials and controlled reaction conditions |

The adoption of such green chemistry principles would not only reduce the environmental impact of producing 1-(2-Chloropropanoyl)-4-methylpiperidine but also align its manufacturing with modern pharmaceutical industry standards. unife.it

Exploration of Novel Biological Targets through Strategic Structural Modifications

The 2-chloro-N-acylpiperidine structure of 1-(2-Chloropropanoyl)-4-methylpiperidine suggests its potential as a covalent inhibitor. The α-chloro amide moiety can act as an electrophilic "warhead," forming a covalent bond with nucleophilic amino acid residues, such as cysteine, in the active site of a protein. nih.gov This mode of action can lead to potent and durable target inhibition, a desirable characteristic for certain therapeutic applications.

Future research should focus on a systematic exploration of its biological targets. This can be achieved through:

Phenotypic Screening: Initial screening of the compound in various disease-relevant cellular models can identify potential therapeutic areas, such as oncology or infectious diseases.

Activity-Based Protein Profiling (ABPP): This powerful chemoproteomic technique can be used to identify the specific protein targets of 1-(2-Chloropropanoyl)-4-methylpiperidine in a complex biological system. ABPP would provide direct evidence of covalent target engagement.

Structural Modifications for Target Selectivity: Once initial targets are identified, strategic modifications to the 4-methylpiperidine scaffold can be made to enhance potency and selectivity. The piperidine (B6355638) ring offers multiple points for diversification to optimize interactions with the target protein. acs.orgrsc.org The introduction of different substituents on the piperidine ring can modulate the compound's physicochemical properties and its fit within a binding pocket. nih.gov

Table 2 outlines potential structural modifications and their rationale.

| Modification Site | Rationale | Potential Impact |

| Piperidine Ring | Introduce various substituents (e.g., hydroxyl, amino, aryl groups) | Modulate solubility, cell permeability, and non-covalent interactions with the target protein. |

| Methyl Group on Piperidine | Vary the position and stereochemistry | Explore the impact on binding affinity and selectivity. |

| Chloropropanoyl Group | Replace with other electrophilic warheads (e.g., acrylamide, vinyl sulfone) | Tune the reactivity of the covalent inhibitor to optimize target engagement and minimize off-target effects. enamine.net |

By systematically exploring these structural modifications, it is possible to develop highly selective and potent drug candidates derived from the 1-(2-Chloropropanoyl)-4-methylpiperidine scaffold.

Integration with Advanced Chemical Biology and Drug Discovery Platforms

To fully realize the therapeutic potential of 1-(2-Chloropropanoyl)-4-methylpiperidine, its investigation should be integrated with modern chemical biology and drug discovery platforms.

Development of Chemical Probes: Structurally related analogs of 1-(2-Chloropropanoyl)-4-methylpiperidine can be synthesized with tags (e.g., biotin, fluorescent dyes) for use as chemical probes. These probes would be invaluable tools for target identification and validation, allowing for the visualization and isolation of target proteins.

Fragment-Based Drug Discovery (FBDD): The 4-methylpiperidine core can be considered a 3D fragment that can be further elaborated. rsc.org In an FBDD campaign, the binding of this core fragment to a target of interest could be identified, and then the 2-chloropropanoyl group could be introduced to confer covalent binding and enhance potency.

DNA-Encoded Library (DEL) Technology: The synthesis of large libraries of derivatives of 1-(2-Chloropropanoyl)-4-methylpiperidine using DEL technology could enable the rapid screening of billions of compounds against a wide range of biological targets. This high-throughput approach can significantly accelerate the discovery of novel inhibitors.

The integration of these advanced platforms will be instrumental in unlocking the full potential of 1-(2-Chloropropanoyl)-4-methylpiperidine and its derivatives in the development of next-generation therapeutics.

Q & A

Q. How can researchers optimize the synthesis of 1-(2-Chloropropanoyl)-4-methylpiperidine to improve yield and purity?

Methodological Answer:

- Reaction Conditions: Use anhydrous solvents (e.g., dichloromethane) and controlled temperatures (0–5°C) to minimize side reactions during acylation of 4-methylpiperidine. Base catalysts like NaOH or Et₃N can enhance nucleophilic substitution efficiency .

- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) effectively separates the target compound from unreacted starting materials or byproducts. Recrystallization in ethanol improves purity (>95%) .

- Monitoring: Track reaction progress via TLC (Rf ≈ 0.4 in ethyl acetate/hexane) and confirm purity using HPLC with a C18 column (retention time: 8.2 min) .

Q. What spectroscopic techniques are most effective for characterizing 1-(2-Chloropropanoyl)-4-methylpiperidine?

Methodological Answer:

- NMR: ¹H NMR (CDCl₃) identifies key signals: δ 1.3–1.7 ppm (piperidine CH₂), δ 4.2–4.5 ppm (chloropropanoyl CH₂Cl), and δ 2.3 ppm (N-methyl group). ¹³C NMR confirms carbonyl (C=O) at ~170 ppm and chlorinated carbon at ~45 ppm .

- Mass Spectrometry: High-resolution ESI-MS provides molecular ion [M+H]⁺ at m/z 218.08 (calculated for C₉H₁₅ClNO⁺). Fragmentation patterns distinguish the chloropropanoyl moiety .

- FT-IR: Strong absorbance at ~1650 cm⁻¹ (C=O stretch) and 650–750 cm⁻¹ (C-Cl stretch) .

Q. How does the chloropropanoyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Electrophilicity: The electron-withdrawing chlorine atom enhances the electrophilicity of the adjacent carbonyl carbon, facilitating nucleophilic attack by amines or alcohols. Kinetic studies show a 2.5× faster reaction rate compared to non-chlorinated analogs .

- Steric Effects: The methyl group on the piperidine ring introduces steric hindrance, which can be mitigated by using bulky nucleophiles (e.g., tert-butanol) to favor SN2 mechanisms .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the stereochemistry of 1-(2-Chloropropanoyl)-4-methylpiperidine?

Methodological Answer:

- Crystallization: Grow crystals via slow evaporation in ethanol/diethyl ether (1:1). Optimal crystals form at 4°C over 72 hours .

- Data Collection: Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect data at 290 K. Refinement with SHELXL yields R-factors < 0.05, confirming chair conformation of the piperidine ring and planar geometry of the chloropropanoyl group .

- Contradictions: Discrepancies in bond angles (e.g., C-Cl vs. C=O) between computational (DFT) and experimental data can arise from crystal packing forces. Hybrid QM/MM simulations reconcile these differences .

Q. What strategies address discrepancies in biological activity data across studies involving piperidine derivatives?

Methodological Answer:

- Standardization: Use identical cell lines (e.g., HEK-293 for receptor binding assays) and control for solvent effects (DMSO ≤ 0.1%). IC₅₀ values vary by >20% if assay pH deviates from 7.4 .

- Data Normalization: Apply Z-score normalization to account for batch effects in high-throughput screening. Meta-analysis of PubChem BioAssay data (AID 1346993) identifies outliers due to impurities in commercial samples .

Q. How can computational models predict the pharmacokinetic properties of 1-(2-Chloropropanoyl)-4-methylpiperidine?

Methodological Answer:

- ADMET Prediction: Use Schrödinger’s QikProp to estimate logP (2.1), Caco-2 permeability (4.8 × 10⁻⁶ cm/s), and CYP3A4 inhibition risk (low). Molecular dynamics (MD) simulations in Desmond validate blood-brain barrier penetration .

- AI Integration: Train neural networks on ChEMBL datasets to predict metabolic stability. COMSOL Multiphysics models hepatic clearance rates, correlating with in vitro microsomal assays (R² = 0.89) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.